3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde is an organic compound with the molecular formula C16H24N2O3 It is a benzaldehyde derivative that features a methoxy group and a piperazine moiety
Preparation Methods
The synthesis of 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like potassium carbonate.
Synthetic Route: The 3-methoxybenzaldehyde undergoes a nucleophilic substitution reaction with 4-methylpiperazine to form the desired product.
Chemical Reactions Analysis
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde can be compared with similar compounds, such as:
4-Methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]aniline: This compound has a similar structure but features an aniline group instead of an aldehyde group.
4-Methoxy-3-[3-(4-methylpiperazin-1-yl)methyl]benzaldehyde: This compound has a methyl group instead of a propoxy group, leading to different chemical and biological properties.
Properties
CAS No. |
687635-75-2 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
3-methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O3/c1-17-7-9-18(10-8-17)6-3-11-21-15-5-4-14(13-19)12-16(15)20-2/h4-5,12-13H,3,6-11H2,1-2H3 |
InChI Key |
UIQSXFRSFWMZJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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